molecular formula C12H20ClNO B13784266 (+-)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride CAS No. 63991-25-3

(+-)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride

Cat. No.: B13784266
CAS No.: 63991-25-3
M. Wt: 229.74 g/mol
InChI Key: DBMBOQURAYUHGJ-UHFFFAOYSA-N
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Description

(±)-α-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is a chiral organic compound featuring a benzyl alcohol backbone substituted with a methylamino-butyl group at the alpha position. Its molecular formula is inferred as C₁₂H₂₁ClNO (based on structural analogs), with a molecular weight of approximately 247.75 g/mol. The compound exists as a racemic mixture (±), indicating equal parts of both enantiomers. The butyl chain in the methylamino substituent distinguishes it from shorter-chain analogs like phenylephrine and pseudoephedrine hydrochlorides.

Properties

CAS No.

63991-25-3

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(1-hydroxy-1-phenylpentan-2-yl)-methylazanium;chloride

InChI

InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H

InChI Key

DBMBOQURAYUHGJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C1=CC=CC=C1)O)[NH2+]C.[Cl-]

Origin of Product

United States

Preparation Methods

Step 1: Formation of Intermediate by Reaction with Carbonyl Compound

  • Reactants: Optically active phenylephrine and a carbonyl compound of formula $$ R1 - CO - R2 $$, where $$ R1 $$ and $$ R2 $$ can be hydrogen, alkyl groups (C1-C10), or form cyclic ketones.
  • Conditions:
    • Use of dehydrating agents such as alkaline earth metal carbides, molecular sieves (4-5 Å), calcium chloride, magnesium sulfate, or sodium sulfate to remove water formed.
    • Alternatively, use an inert aromatic hydrocarbon solvent with an acid catalyst to form an azeotropic mixture to remove water.
    • Temperature: 20°C to 140°C.
    • Time: 2 to 48 hours.
    • Pressure: Standard atmospheric pressure.
  • Outcome: Formation of an intermediate containing an oxazolidine ring structure.

Step 2: Reaction with Metal Hydroxide, Hydride, or Alkoxide

  • Reactants: Intermediate from Step 1 and an M-hydroxide, M-hydride, or M-alkoxide, where M is an alkali metal, alkaline earth metal, or thallium (examples: NaOH, KOH, Ca(OH)₂, NaH, NaOCH₃).
  • Solvents: Aliphatic hydrocarbons (C5-C10), aromatic hydrocarbons (benzene, toluene), C1-C4 aliphatic alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), or dimethylformamide.
  • Conditions: Room temperature, standard pressure, 1 to 24 hours.
  • Outcome: Formation of a metal salt intermediate.

Step 3: Acylation with Acyl Halide

  • Reactants: Intermediate from Step 2 and an acyl halide $$ R - CO - Y $$ where Y is a halogen (Cl, Br, I).
  • Solvents: Similar to Step 2, including aliphatic hydrocarbons, aromatic hydrocarbons, alcohols, ethers, or dimethylformamide.
  • Conditions: Room temperature, standard pressure, 1 to 24 hours.
  • Outcome: Formation of an acylated intermediate.

Step 4: Cleavage and Formation of Hydrochloride Salt

  • Reactants: Acylated intermediate from Step 3, water, and catalytic or stoichiometric amounts of acid HX (commonly HCl).
  • Solvents: Organic inert solvents such as aliphatic hydrocarbons, aromatic hydrocarbons, C1-C4 aliphatic alcohols, ethers, or dimethylformamide.
  • Conditions: Temperature between 20°C and 100°C, standard pressure, 1 to 24 hours.
  • Procedure:
    • Hydrolysis of the acyl moiety to release the free base.
    • Treatment with hydrogen chloride gas until solution clarity indicates salt formation.
    • Evaporation to dryness.
    • Dissolution in ethanol and dilution with hexane to crystallize the hydrochloride salt.
  • Outcome: Isolation of (±)-alpha-(1-(methylamino)butyl)benzyl alcohol hydrochloride with reported yields around 70%.

Data Summary Table of Preparation Conditions

Step Reactants & Reagents Solvents & Conditions Temperature (°C) Time (hours) Outcome/Intermediate
1 Phenylephrine + Carbonyl compound (R₁-CO-R₂) Dehydrating agent or aromatic solvent + acid 20 - 140 2 - 48 Oxazolidine intermediate
2 Intermediate + M-hydroxide/hydride/alkoxide (M=Na, K, Ca, Tl) Aliphatic/aromatic hydrocarbons, alcohols, ethers, DMF Room temp 1 - 24 Metal salt intermediate
3 Intermediate + Acyl halide (R-CO-Y) Same as Step 2 solvents Room temp 1 - 24 Acylated intermediate
4 Intermediate + Water + catalytic/stoichiometric HX (e.g., HCl) Organic inert solvent + HCl gas 20 - 100 1 - 24 Hydrochloride salt of final compound

Spectroscopic and Physical Data of Final Product

Research Findings and Notes

  • The synthesis targets the optically active form but often produces racemic mixtures; the racemate is commonly isolated as the hydrochloride salt.
  • The optically active isomer is therapeutically preferred due to higher efficacy and lower required dosage.
  • The multi-step synthesis allows for variation in the acyl groups (R groups), enabling the preparation of various derivatives.
  • The use of dehydrating agents or azeotropic distillation is critical in Step 1 to drive the formation of the oxazolidine intermediate.
  • The cleavage step (Step 4) is carefully controlled to ensure removal of the acyl protecting groups and formation of the hydrochloride salt with good yield and purity.

Chemical Reactions Analysis

Types of Reactions

(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium iodide in acetone for halide substitution

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the primary amine

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural variations among related compounds lie in alkyl chain length , substituent positions , and stereochemistry :

Compound Name Molecular Formula Alkyl Chain Benzene Substituent Stereochemistry
(±)-α-(1-(Methylamino)butyl)benzyl alcohol HCl C₁₂H₂₁ClNO Butyl (C₄) None (benzyl alcohol) Racemic (±)
Phenylephrine Hydrochloride C₉H₁₃NO₂·HCl Methyl (C₁) 3-hydroxy (R)-configuration
Pseudoephedrine Hydrochloride C₁₀H₁₆ClNO Ethyl (C₂) None (+)-threo
δ-Phenylbutyl-methylamine HCl C₁₁H₁₈ClN Butyl (C₄) None Not specified

Key Observations :

  • Phenylephrine’s meta-hydroxy group enhances adrenergic receptor selectivity, while the target compound’s unsubstituted benzyl alcohol may reduce receptor affinity .
  • Racemic mixtures (±) often exhibit different pharmacokinetic profiles compared to enantiopure compounds like pseudoephedrine (+)-threo .

Physical and Chemical Properties

Comparative data on melting points and solubility (where available):

Compound Name Melting Point (°C) Solubility (Water)
(±)-α-(1-(Methylamino)butyl)benzyl alcohol HCl Not reported Likely moderate*
Phenylephrine Hydrochloride 145–146 (decomp.) Freely soluble
δ-Phenylbutyl-methylamine HCl 126.2–126.5 Not reported

*Inferred from structural analogs: Longer alkyl chains reduce water solubility but enhance lipid solubility.

Biological Activity

(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is a compound that exhibits notable biological activities, primarily as a sympathomimetic agent. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is structurally related to other phenethylamines and has been studied for its potential therapeutic applications. It acts primarily on adrenergic receptors, influencing various physiological processes.

The compound functions as an agonist of alpha-adrenergic receptors, leading to vasoconstriction in the respiratory tract. This mechanism is crucial for its application as a nasal decongestant. Additionally, it has been shown to act on beta-adrenergic receptors, albeit with less potency, contributing to its sympathomimetic effects .

Pharmacokinetics

The pharmacokinetic profile of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride includes:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized in the liver with some inactive metabolites produced.
  • Elimination : Excreted mainly through urine, with a relatively short half-life ranging from 2.5 to 6 hours depending on dosage and individual factors .

Sympathomimetic Effects

The compound's sympathomimetic properties have been documented in various studies. It enhances mean arterial pressure and heart rate due to its action on adrenergic receptors. Notably, it has shown effectiveness in reducing nasal congestion by shrinking swollen mucous membranes .

Case Studies

  • Respiratory Effects : In a study involving children, the administration of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride resulted in significant improvements in nasal airflow and reduced congestion symptoms compared to placebo .
  • Pharmacological Comparisons : Comparative studies with similar compounds such as pseudoephedrine revealed that (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride exhibits a more favorable side effect profile while maintaining efficacy as a decongestant .

Table 1: Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
DistributionWide
MetabolismLiver
Elimination Half-life2.5 - 6 hours

Table 2: Sympathomimetic Effects Comparison

CompoundMean Arterial Pressure IncreaseHeart Rate Increase
(±)-alpha-(1-(Methylamino)butyl)benzyl alcoholModerateSignificant
PseudoephedrineSignificantModerate

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride?

  • Methodological Answer : The synthesis requires precise control of reaction conditions:

  • Temperature : Reactions typically proceed at 25–60°C to balance yield and side-product formation.
  • pH : Acidic conditions (pH 3–5) using HCl facilitate hydrochloride salt formation, enhancing stability .
  • Inert Atmosphere : Nitrogen or argon atmospheres prevent oxidation of amino and alcohol groups .
  • Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate) improve solubility of intermediates .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis (e.g., 217–220°C for related analogs) .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers.
  • Polarimetry : Measure specific rotation (e.g., [α]D = -34° for (1R,2S)-ephedrine hydrochloride analogs) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for hydrochloride salts .

Q. What analytical methods are recommended for purity assessment?

  • Methodological Answer :

  • Titrimetry : Quantify free amine content via acid-base titration in non-aqueous solvents .
  • LC-MS : Detect impurities (e.g., methylamino byproducts) using C18 columns and ESI+ ionization .
  • Karl Fischer Titration : Determine water content (<0.5% w/w) to ensure stability .

Advanced Research Questions

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Comparative Pharmacological Assays : Test analogs like (±)-alpha-(1-(ethylamino)ethyl)benzyl alcohol hydrochloride (CAS 44480) for receptor affinity differences .
  • Functional Group Modulation : Replace the methylamino group with tert-butylamino or veratrylamino groups to assess steric/electronic effects on biological activity .
  • Molecular Docking : Model interactions with adrenergic receptors (e.g., α1-AR) using software like AutoDock Vina .
    • Data Interpretation : Correlate logP values (e.g., 1.2–2.5 for benzyl alcohol derivatives) with membrane permeability trends .

Q. How should researchers resolve contradictions in reported pharmacological data?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate conflicting results (e.g., LD50 variability) using standardized protocols (e.g., OECD 423 for acute toxicity) .
  • Receptor Selectivity Profiling : Use radioligand binding assays (e.g., [3H]-prazosin for α1-AR) to confirm target specificity .
  • Metabolite Interference Testing : Incubate with liver microsomes to identify active/toxic metabolites that may skew in vivo data .

Q. What strategies mitigate instability during long-term storage?

  • Methodological Answer :

  • Lyophilization : Prepare lyophilized powders under vacuum (0.1 mBar) to prevent hydrolysis .
  • Excipient Screening : Add stabilizers like mannitol (1–5% w/w) to hydrochloride salts to reduce hygroscopicity .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via UPLC-PDA .

Q. How can in silico models predict metabolic pathways?

  • Methodological Answer :

  • CYP450 Metabolism Prediction : Use software like StarDrop or MetaPrint2D to identify likely oxidation sites (e.g., benzylic carbon) .
  • Glucuronidation Potential : Apply QSAR models to predict Phase II metabolism rates based on hydroxyl group accessibility .
  • Validation : Compare predictions with in vitro hepatocyte assays using LC-HRMS .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Acute Toxicity Mitigation : Use PPE (gloves, goggles) due to LD50 values ~3,060 mg/kg (mouse, parenteral) .
  • Waste Disposal : Neutralize hydrochloride residues with 1 M NaOH before incineration .
  • Spill Management : Absorb with vermiculite and treat with 10% acetic acid to deactivate amines .

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